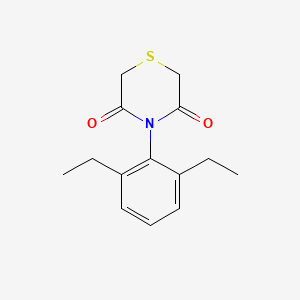
4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione is a chemical compound with the molecular formula C14H17NO2S and a molecular weight of 263.36 g/mol . It is characterized by the presence of a thiomorpholine ring substituted with a 2,6-diethylphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione typically involves the reaction of 2,6-diethylphenylamine with thiomorpholine-3,5-dione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified by recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiomorpholine ring to a more saturated form.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiomorpholine derivatives.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
科学的研究の応用
4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiomorpholine ring and the phenyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
- 4-(2,6-Dimethylphenyl)thiomorpholine-3,5-dione
- 4-(2,6-Diethylphenyl)piperidine-3,5-dione
- 4-(2,6-Diethylphenyl)morpholine-3,5-dione
Uniqueness
4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
特性
IUPAC Name |
4-(2,6-diethylphenyl)thiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-3-10-6-5-7-11(4-2)14(10)15-12(16)8-18-9-13(15)17/h5-7H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWIYTPSBIWZRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=O)CSCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
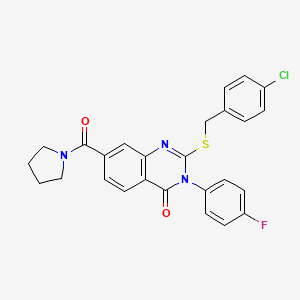
![N-(3-ethoxypropyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2543102.png)
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2543104.png)
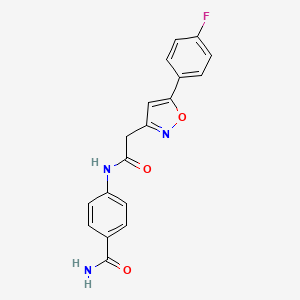
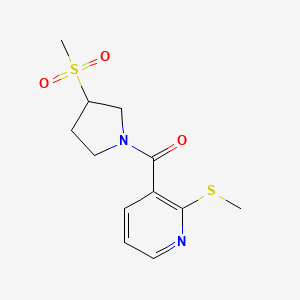

![6-{[(4-chlorophenyl)sulfanyl]methyl}-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B2543110.png)
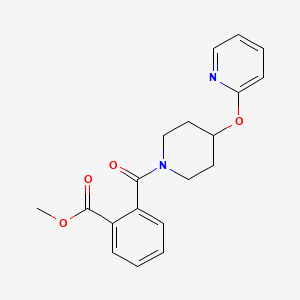
![(3aR,4R,6aS)-rel-hexahydro-N-[2-[[4-[1-[1-methyl-2-oxo-2-[[3-(2-oxoacetyl)phenyl]amino]ethyl]-1H-1,2,3-triazol-4-yl]-1-oxobutyl]amino]ethyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B2543114.png)
![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide](/img/structure/B2543115.png)


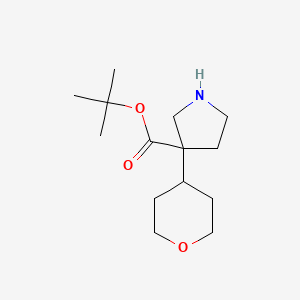
![2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid](/img/structure/B2543121.png)
